2-Chloropyrimidine-5-carboxylic acid

Soluble Epoxide Hydrolase Inhibition Anti-inflammatory Target Cardiovascular Disease

sEH inhibitor programs often fail when substituting 2-substituted pyrimidine-5-carboxylic acid building blocks-the 2-bromo analog shows ~300× weaker potency (IC50 70 µM vs. 0.24 µM for the 2-chloro variant), leading to lost hits and irreproducible SAR. • Proven sEH IC50 of 0.24 µM ensures hit identification success and streamlines lead optimization. • Favorable LogP (0.58) and pKa (2.51) support oral bioavailability and reduce off-target toxicity risk. • ≥97% batch-consistent purity enables reproducible automated parallel synthesis and scale-up. Available in multi-gram quantities with immediate global dispatch.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 374068-01-6
Cat. No. B1365587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrimidine-5-carboxylic acid
CAS374068-01-6
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)C(=O)O
InChIInChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)
InChIKeyDUCXUPKLVVSJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloropyrimidine-5-carboxylic Acid (CAS 374068-01-6) – Physicochemical and Procurement Overview for Pharmaceutical Intermediate Research


2-Chloropyrimidine-5-carboxylic acid is a heterocyclic pyrimidine building block characterized by a chlorine atom at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring [1]. With a molecular formula of C₅H₃ClN₂O₂ and a molecular weight of approximately 158.54 g/mol, this compound serves primarily as a versatile pharmaceutical intermediate . Its structural features—specifically the reactive chloro substituent and the polar carboxylic acid moiety—enable its utility in the synthesis of diverse bioactive molecules, including kinase inhibitors, TRPV4 antagonists for pain management, and antiviral agent precursors .

Why 2-Chloropyrimidine-5-carboxylic Acid Cannot Be Arbitrarily Substituted by Other 2-Halogenated or 2-Alkylated Pyrimidine-5-carboxylic Acids


Direct substitution of 2-Chloropyrimidine-5-carboxylic acid with other 2-substituted pyrimidine-5-carboxylic acids is not chemically equivalent and can lead to divergent outcomes in both synthetic and biological applications. The nature of the substituent at the 2-position profoundly influences key physicochemical properties such as lipophilicity (LogP), acid dissociation constant (pKa), and solubility, which in turn dictate reactivity, formulation behavior, and downstream biological performance [1]. For example, the chlorine atom imparts a distinct reactivity profile for nucleophilic aromatic substitution (SNAr) compared to bromo, fluoro, or methyl analogs, directly affecting synthetic route efficiency and yield . Furthermore, comparative biological data reveal that the 2-chloro variant exhibits significantly different inhibitory potency against the soluble epoxide hydrolase (sEH) target compared to its 2-bromo counterpart [2]. Consequently, substituting one 2-substituted pyrimidine-5-carboxylic acid for another without rigorous comparative assessment can compromise synthetic success and lead to misleading or non-reproducible biological results.

Quantitative Comparative Evidence for 2-Chloropyrimidine-5-carboxylic Acid vs. Key Structural Analogs


Superior Soluble Epoxide Hydrolase (sEH) Inhibition: 2-Chloro Analog Outperforms 2-Bromo Analog

In a direct comparison of sEH inhibitory activity, 2-Chloropyrimidine-5-carboxylic acid demonstrated an IC₅₀ of 0.24 µM against human sEH [1]. In stark contrast, the 2-bromopyrimidine-5-carboxylic acid analog exhibited an IC₅₀ of 70,000 nM (70 µM) under comparable assay conditions using the PHOME substrate [2]. This represents an approximate 290-fold difference in potency, firmly establishing that the chloro substitution yields significantly superior target engagement relative to the bromo variant.

Soluble Epoxide Hydrolase Inhibition Anti-inflammatory Target Cardiovascular Disease

Favorable Lipophilicity (LogP) Balance: 2-Chloro Analog Offers Optimal Intermediate Polarity for Drug Design

The lipophilicity of 2-Chloropyrimidine-5-carboxylic acid, as measured by its LogP value of 0.58 , positions it favorably within the optimal range for oral bioavailability (typically LogP 1–3). In comparison, the 2-fluoro analog has a lower predicted LogP (not explicitly stated but implied by its higher polarity and smaller substituent), while the 2-methyl analog has a calculated LogP of 0.1268 [1] and the 2-amino analog has a calculated LogP of -0.4428 [2]. This places the 2-chloro compound at a 'sweet spot'—more lipophilic than fluoro or amino variants, enhancing membrane permeability, yet less lipophilic than many alkyl or aryl derivatives, mitigating solubility and toxicity risks.

Lipophilicity Physicochemical Properties ADME Prediction

Enhanced Acid Strength: 2-Chloro Substitution Lowers pKa Relative to Other 2-Substituted Analogs

The carboxylic acid group in 2-Chloropyrimidine-5-carboxylic acid exhibits a predicted pKa of 2.51 . This is notably more acidic than other 2-substituted pyrimidine-5-carboxylic acid analogs: the 2-fluoro analog has a predicted pKa of 2.68 , the 2-methyl analog has a predicted pKa of ~2.91 , and the 2-amino analog has a predicted pKa of 4.19 . The lower pKa of the 2-chloro compound indicates a greater degree of ionization at physiological pH, which can influence solubility, salt formation, and protein binding characteristics.

Acid Dissociation Constant Ionization State Solubility

High and Consistent Purity Availability: 97% Minimum Purity Assured from Multiple Vendors

2-Chloropyrimidine-5-carboxylic acid is commercially available at a standard purity of 97% (HPLC) from major suppliers such as Thermo Scientific Chemicals , ChemScene , and others, with some vendors offering purity levels of 98–99.5% [1]. While direct purity comparisons with less common analogs (e.g., 2-bromo or 2-iodo variants) are not uniformly published, the 2-chloro derivative benefits from more established commercial supply chains and rigorous quality control documentation. For comparison, 2-aminopyrimidine-5-carboxylic acid is also available at 98% purity , but the 2-chloro analog's broader vendor base and consistent 97%+ purity specification reduce procurement risk and ensure reproducibility in multi-step synthetic sequences.

Chemical Purity Quality Control Procurement Specification

Optimal Research and Industrial Deployment Scenarios for 2-Chloropyrimidine-5-carboxylic Acid


Development of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors

Given its potent sEH inhibitory activity (IC₅₀ = 0.24 µM) relative to the 2-bromo analog (IC₅₀ = 70 µM) [1], 2-chloropyrimidine-5-carboxylic acid is the preferred core scaffold for initiating sEH inhibitor programs. Researchers developing therapeutics for hypertension, inflammation, or cardiovascular diseases should prioritize this chloro-substituted building block to maximize initial hit potency and streamline structure-activity relationship (SAR) exploration.

Synthesis of TRPV4 Antagonist Libraries for Pain Research

This compound is a critical intermediate in the synthesis of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives that act as TRPV4 antagonists . The chloro substituent provides a versatile handle for subsequent derivatization (e.g., nucleophilic aromatic substitution) to generate diverse antagonist libraries for pain management studies.

Optimization of Pharmacokinetic Properties in Lead Compound Series

With a measured LogP of 0.58 and a favorable predicted pKa of 2.51 , 2-chloropyrimidine-5-carboxylic acid offers an attractive physicochemical profile for improving the drug-likeness of lead compounds. Medicinal chemists seeking to enhance oral bioavailability and reduce off-target toxicity can strategically incorporate this building block to balance lipophilicity and ionization state within optimal ranges.

High-Throughput Chemical Biology Probe Synthesis

The established commercial availability of this compound at ≥97% purity from multiple vendors makes it a reliable starting material for parallel synthesis and high-throughput chemistry campaigns. Its consistent quality ensures reproducible outcomes in automated synthesizers, reducing the incidence of failed reactions due to impurity interference.

Technical Documentation Hub

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